Cas no 332127-59-0 (<br>4-[2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester)
![<br>4-[2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester structure](https://www.kuujia.com/scimg/cas/332127-59-0x500.png)
<br>4-[2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- <br>4-[2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester
- AKOS000566196
- 332127-59-0
- methyl 4-[({[3-cyano-4-(4-methylphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]benzoate
- Methyl4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate
- AG-690/13507734
- 4-[2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester
- Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate
-
- MDL: MFCD01818056
- Inchi: InChI=1S/C29H23N3O3S/c1-19-8-10-20(11-9-19)24-16-26(21-6-4-3-5-7-21)32-28(25(24)17-30)36-18-27(33)31-23-14-12-22(13-15-23)29(34)35-2/h3-16H,18H2,1-2H3,(H,31,33)
- InChI Key: AKLYWQNTPBILJX-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Computed Properties
- Exact Mass: 493.14601278Da
- Monoisotopic Mass: 493.14601278Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 36
- Rotatable Bond Count: 9
- Complexity: 776
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 117Ų
<br>4-[2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM517518-1g |
Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate |
332127-59-0 | 97% | 1g |
$291 | 2022-06-11 |
<br>4-[2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester Related Literature
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
Additional information on <br>4-[2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester
4-[2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester
The compound 4-[2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester, with CAS number 332127-59-0, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to a class of molecules known for their potential bioactivity, particularly in the context of drug discovery and development.
The structure of this compound is characterized by a pyridine ring system, which is a key feature in many bioactive molecules. The pyridine ring in this compound is substituted with several functional groups, including a cyano group, a phenyl group, and a p-tolyl group. These substituents contribute to the molecule's electronic properties and its ability to interact with biological targets such as enzymes or receptors.
Recent studies have highlighted the importance of sulfanyl groups (-S-) in modulating the pharmacokinetic properties of drugs. In this compound, the sulfanyl group connects the pyridine ring to an acetylamino group, which is further attached to a benzoic acid methyl ester moiety. This arrangement suggests that the molecule may exhibit interesting pharmacodynamic properties, potentially making it a candidate for therapeutic applications.
The benzoic acid methyl ester portion of the molecule is another critical feature. Ester groups are commonly used in drug design to improve solubility and absorption profiles. In this case, the ester group may play a role in enhancing the bioavailability of the compound, making it more effective as a potential drug candidate.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitutions, coupling reactions, and oxidation steps. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for biological testing.
Recent advancements in computational chemistry have allowed for detailed molecular modeling of this compound. These studies have provided insights into its three-dimensional structure and its potential binding modes with target proteins. Such information is invaluable for guiding further optimization of the molecule's structure to enhance its therapeutic potential.
Experimental studies have demonstrated that this compound exhibits promising activity against several disease-relevant targets. For instance, it has shown inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases. Additionally, preliminary data indicate that it may possess anti-cancer properties by targeting specific oncogenic pathways.
The development of this compound represents a significant step forward in the field of medicinal chemistry. Its unique combination of functional groups and structural features positions it as a valuable tool for exploring new therapeutic strategies. As research continues, it is anticipated that further investigations will shed light on its mechanism of action and its potential for clinical translation.
In conclusion, 4-[2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester is a compelling candidate for drug development due to its novel structure and promising biological activity. Continued research into its properties will undoubtedly contribute to the advancement of medicinal chemistry and pave the way for innovative therapeutic solutions.
332127-59-0 (<br>4-[2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester) Related Products
- 941905-54-0(N-2-(4-chlorophenyl)ethyl-2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamide)
- 2416245-91-3(Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate)
- 1359499-90-3(methyl 4-[(3-chlorophenyl)methoxy]quinoline-2-carboxylate)
- 2034283-41-3(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide)
- 1261613-01-7(2-Chloro-5-(2,4,5-trichlorophenyl)nicotinonitrile)
- 1262007-22-6(3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid)
- 2680894-35-1(benzyl N-(5-chloro-2-nitro-4-sulfamoylphenyl)carbamate)
- 1343087-88-6(N-(4-methylpyrimidin-2-yl)methylcyclopropanamine)
- 325804-49-7(8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide)
- 500148-83-4(benzyl 4-2-(benzyloxy)phenyl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate)




